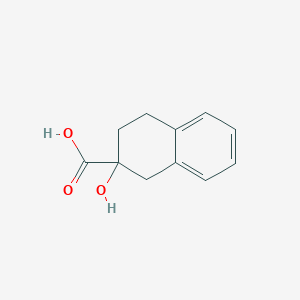

2-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Description

2-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a bicyclic carboxylic acid featuring a hydroxyl group at the 2-position of the partially saturated naphthalene ring. These compounds are pivotal in pharmaceutical research due to their bioactivity as dopamine agonists, melanocortin receptor modulators, and intermediates in drug synthesis .

Properties

IUPAC Name |

2-hydroxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-10(13)11(14)6-5-8-3-1-2-4-9(8)7-11/h1-4,14H,5-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHSTVPLXLITDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the catalytic hydrogenation of naphthalene derivatives. One common method is the hydrogenation of 2-naphthol in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures . Another approach involves the cyclization of appropriate precursors using acid catalysts like sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalyst and reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-keto-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, while reduction of the carboxylic acid group can produce 2-hydroxy-1,2,3,4-tetrahydronaphthalene .

Scientific Research Applications

2-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Hydroxyl groups increase polarity, favoring solubility but possibly reducing metabolic stability.

- Bioactivity: Amino-substituted analogs (e.g., 1-amino derivatives) exhibit high receptor selectivity (e.g., melanocortin-4 agonists with IC₅₀ < 10 nM) due to hydrogen-bonding interactions .

- Synthetic Utility : Brominated derivatives (e.g., 5-bromo-6-methoxy analogs) serve as intermediates for cross-coupling reactions .

Implications :

- The hydroxyl group in the target compound may improve aqueous solubility compared to methoxy or amino derivatives, which are often lipid-soluble.

- Amino-substituted analogs (e.g., hydrochloride salts) carry higher toxicity risks (e.g., respiratory irritation) compared to hydroxyl or methoxy variants .

Biological Activity

2-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS No. 5060-95-7) is a synthetic compound that belongs to the class of naphthoic acids and has been studied for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 192.21 g/mol

- Melting Point : 135-136 °C

- LogP : 1.74

- Polar Surface Area : 58 Ų

The compound exhibits several biological activities primarily through its interaction with cellular components and pathways:

-

Anticancer Activity :

- It has been shown to exert carcinostatic effects by reacting with DNA in the cell nucleus, potentially leading to inhibition of tumor growth .

- As a synthetic anthracycline, it may mimic the mechanisms of established chemotherapeutic agents by intercalating into DNA and disrupting replication processes.

- Antioxidant Properties :

-

Enzyme Inhibition :

- It inhibits various enzymes involved in metabolic pathways, which can be beneficial in conditions characterized by dysregulated metabolism.

Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

- Cancer Treatment : Its ability to inhibit tumor growth positions it as a candidate for further development in oncology .

- Cardioprotection : Similar compounds have shown protective effects on cardiac cells against oxidative damage and ischemia, suggesting a potential role in treating heart diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step processes starting from tetrahydronaphthalene precursors. A common approach is the alkylation of hydroxy-tetrahydronaphthalene intermediates using reagents like ethyl chloroformate or ethyl iodide under basic conditions (e.g., NaH or K₂CO₃) to introduce the carboxylic acid moiety . Protecting groups (e.g., silyl ethers) may be required to preserve the hydroxyl group during synthesis . Industrial-scale optimizations focus on catalyst selection and temperature control to enhance yield and purity .

Q. How can the stereochemistry and structural conformation of this compound be confirmed?

- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry, while NMR spectroscopy (¹H/¹³C, COSY, NOESY) provides insights into proton coupling and spatial arrangements. For example, coupling constants in ¹H NMR can confirm the chair or boat conformation of the tetrahydronaphthalene ring .

Q. What are the solubility characteristics of this compound, and how do they influence experimental design?

- Methodological Answer : The compound is hydrophobic due to its fused aromatic ring, showing high solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Solubility can be enhanced via salt formation (e.g., sodium carboxylate) for biological assays. Pre-formulation studies should include solvent screening to optimize reaction conditions or dissolution for in vitro testing .

Advanced Research Questions

Q. What oxidation pathways are relevant to this compound, and how do reaction conditions influence product formation?

- Methodological Answer : Controlled oxidation with KMnO₄ or CrO₃ can convert the dihydronaphthalene core to fully aromatic naphthalene derivatives, while over-oxidation may degrade the carboxylic acid group. Reaction conditions (pH, temperature) must be tightly controlled to avoid side products. For example:

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ (aq) | Acidic, 60°C | 2-Hydroxynaphthalene-2-carboxylic acid |

| O₂ (catalytic) | Pd/C, H₂O/EtOH | Partial oxidation to ketone intermediates |

Q. How do structural modifications (e.g., halogenation, methylation) at specific positions affect biological activity?

- Methodological Answer : Substituents at the 6- or 7-positions significantly alter bioactivity. For instance:

- Chlorination at position 4 increases antibacterial potency by enhancing electrophilicity and target binding .

- Methoxy groups at positions 6/7 improve metabolic stability but reduce solubility .

Comparative IC50 studies of analogs (e.g., 6,7-dimethoxy vs. 4-chloro derivatives) reveal structure-activity relationships critical for drug design .

Q. How can researchers address contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, pH) or impurity profiles. To resolve these:

- Validate purity via HPLC (≥95% purity threshold) .

- Standardize assays using reference compounds (e.g., doxorubicin for cytotoxicity comparisons) .

- Conduct meta-analyses to identify confounding factors, such as solvent effects or metabolite interference .

Q. What chromatographic methods are optimal for purification and analysis of this compound?

- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates diastereomers and removes synthetic byproducts. For quantification, UV detection at 254 nm is preferred due to the compound’s aromatic absorbance. GC-MS is less suitable due to low volatility .

Q. How does the reactivity of this compound compare to its fully aromatic or saturated analogs?

- Methodological Answer : The partially saturated ring reduces aromatic stabilization, making it more reactive toward electrophilic substitution than naphthalene derivatives. For example:

- Friedel-Crafts alkylation occurs preferentially at the 5-position due to reduced steric hindrance .

- Hydrogenation of the dihydro ring requires harsher conditions (e.g., PtO₂, 50 psi H₂) compared to fully unsaturated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.